(S)-benzyl 2-hydroxy-2-phenylacetate
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
(S)-benzyl 2-hydroxy-2-phenylacetate plays a significant role in the field of synthetic chemistry. For instance, the compound has been involved in the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine through a series of reactions including rearrangement and hydrolysis, showcasing its versatility as a precursor in complex organic syntheses (Wu Jia-sheng, 2003). Furthermore, its application in iron-catalyzed benzylation of 1,3-dicarbonyl compounds has been documented, demonstrating its utility in creating pharmaceutically relevant molecules under mild conditions (Jette Kischel et al., 2007).
Photodecarboxylative Benzylations
Photodecarboxylative benzylations of phthalimides with phenylacetates, including derivatives of (S)-benzyl 2-hydroxy-2-phenylacetate, have led to the formation of benzylated hydroxyphthalimidines. This reaction demonstrates the compound's ability to participate in photochemical transformations, yielding products with potential pharmaceutical applications (Fadi Hatoum et al., 2009).
Electrocarboxylation and CO2 Utilization
Electrocarboxylation in supercritical CO2 has been explored using benzyl chloride, a related compound, to synthesize phenylacetic acid, highlighting potential pathways for (S)-benzyl 2-hydroxy-2-phenylacetate in sustainable chemical synthesis through CO2 utilization (S. Chanfreau et al., 2008). Additionally, the Ni-catalyzed carboxylation of benzyl halides with CO2 underlines the compound's relevance in carbon capture and utilization strategies, producing phenylacetic acids under mild conditions (Thierry León et al., 2013).
Catalytic Arylation and Oxidative Processes
Copper-catalyzed oxidative decarboxylative arylation of benzothiazoles with phenylacetic and α-hydroxyphenylacetic acids, akin to (S)-benzyl 2-hydroxy-2-phenylacetate, showcases the compound's applicability in synthesizing aromatic compounds. This process, utilizing O2 as the sole oxidant, demonstrates its potential in green chemistry and pharmaceutical synthesis (Q. Song et al., 2013).
properties
IUPAC Name |
benzyl (2S)-2-hydroxy-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWZVQEMSKSBU-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044499 |
Source
|
Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-benzyl 2-hydroxy-2-phenylacetate | |
CAS RN |
62173-99-3 |
Source
|
Record name | Benzyl (2S)-hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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